
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its reactive functional groups. The compound's unique electronic properties make it an attractive candidate for various synthetic pathways.
Biology
In biological research, this compound is employed as a probe in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activities positions it as a potential lead compound in drug discovery targeting metabolic processes.
Medicine
The compound is under investigation for its potential use in drug development . Its structural features may contribute to developing new therapeutic agents that target specific diseases, particularly those involving metabolic dysregulation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and acts as an intermediate in synthesizing agrochemicals and pharmaceuticals.
MALDI-MSI Application
A notable study highlighted the use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . This application demonstrated its efficacy in visualizing tissue metabolites, achieving detection of 185 metabolites in rat liver tissue sections—surpassing traditional matrices like 2,5-dihydroxybenzoic acid . The findings underscore HNTP's superior characteristics, including strong ultraviolet absorption and high metabolite ionization efficiency.
Pharmaceutical Development
Research has explored the role of this compound as an intermediate in synthesizing various pharmaceuticals. Its unique structure enhances its utility in developing compounds that interact effectively with biological systems .
Potential Therapeutic Applications
Given its properties, this compound holds promise for several therapeutic applications:
- Drug Discovery : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.
- Agrochemicals : The compound's unique electronic characteristics may enhance agrochemical formulations' effectiveness against pests or diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine
- 2-Hydroxy-5-nitro-3-(methyl)pyridine
Uniqueness
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .
Biological Activity
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, commonly referred to as HNTP, is an organic compound with significant biological activity and applications in various scientific fields. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position of the pyridine ring. This unique arrangement imparts distinct electronic properties that influence its reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C₆H₃F₃N₂O₃ |
CAS Number | 99368-66-8 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its role as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). HNTP's strong ultraviolet absorption facilitates efficient energy transfer during ionization processes, enabling the analysis of various analytes within biological samples. This capability is crucial for visualizing and analyzing the spatial distribution of metabolites in tissues, which can provide insights into metabolic pathways and disease states .
Enzyme Interactions
Research indicates that HNTP may interact with various enzymes, potentially modulating their activities. Its electron-deficient nature allows it to form favorable interactions with biological targets. While specific interaction data is limited, studies suggest that HNTP could serve as a lead compound in drug discovery by targeting key enzymes involved in metabolic processes .
Case Studies
- MALDI-MSI Application : A study highlighted the use of HNTP as a matrix for MALDI-MSI to visualize tissue metabolites. The findings demonstrated its efficacy in enhancing the detection sensitivity of metabolites compared to traditional matrices .
- Pharmaceutical Development : HNTP has been explored as an intermediate in synthesizing various pharmaceuticals. Its unique structure makes it valuable for developing compounds that interact with biological systems, particularly in medicinal chemistry applications .
Potential Therapeutic Applications
Given its properties, this compound holds promise for several therapeutic applications:
- Drug Discovery : Its ability to modulate enzyme activity positions HNTP as a candidate for developing new therapeutic agents targeting specific diseases.
- Agrochemicals : The compound's unique electronic characteristics may also find utility in agrochemical formulations, enhancing their effectiveness against pests or diseases.
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, and how can yield be optimized?
The compound is synthesized via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. A reported method achieves ~70% yield by controlling reaction conditions such as temperature (0–5°C), nitration agent concentration (e.g., nitric acid in sulfuric acid), and quenching steps to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. How do the substituents (hydroxy, nitro, trifluoromethyl) influence the compound’s electronic properties?
The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), reducing electron density on the pyridine ring. The nitro group (meta to hydroxy) further deactivates the ring, directing electrophilic attacks to specific positions. The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. Computational studies (e.g., DFT) can model these effects to predict reactivity .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : Confirm substitution patterns (e.g., NMR for trifluoromethyl).
- HPLC-MS : Assess purity and detect nitro-group degradation products.
- X-ray crystallography : Resolve steric effects from substituents.
- FT-IR : Identify hydroxy stretching vibrations (~3200–3600 cm) .
Advanced Research Questions
Q. How does this compound enhance MALDI imaging of metabolites compared to traditional matrices?
This compound serves as a novel MALDI matrix due to:
- Strong UV absorption (337 nm laser compatibility).
- Low background interference , enabling detection of 185 metabolites in rat liver tissue (vs. 145 with 2,5-DHB).
- Microscale crystallization , improving spatial resolution for imaging brain metabolites (152 detected). Methodological tips: Use 10 mg/mL matrix in acetonitrile/water (70:30) and optimize laser energy to avoid fragmentation .
Q. What experimental strategies address contradictions in reactivity data between this compound and its analogs?
For example, conflicting reports on nitro-group stability under basic conditions:
- Controlled kinetic studies : Compare hydrolysis rates at varying pH.
- Isotopic labeling : Track nitro-group displacement using -labeled analogs.
- Computational modeling : Identify transition states to explain divergent pathways vs. chloro- or methyl-substituted analogs .
Q. How can the compound’s regioselectivity be exploited in heterocyclic synthesis?
The hydroxy group directs nucleophilic substitution at the 2-position, while the nitro group stabilizes intermediates in SNAr reactions. Example protocol:
- React with alkyl halides in DMF/KCO (60°C, 12 hr) to form ether derivatives.
- Use Pd-catalyzed cross-coupling (e.g., Suzuki) to introduce aryl groups at the 5-position .
Q. Key Considerations for Experimental Design
- Synthesis : Monitor nitration exotherm to avoid ring decomposition.
- MALDI : Pre-treat tissues with cold acetone to preserve metabolite integrity.
- Reactivity Studies : Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99368-66-8 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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